molecular formula C5H4BBrClNO2 B13488526 (5-Bromo-6-chloropyridin-3-yl)boronic acid

(5-Bromo-6-chloropyridin-3-yl)boronic acid

Cat. No.: B13488526
M. Wt: 236.26 g/mol
InChI Key: BBYOQUIWOVGLAC-UHFFFAOYSA-N
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Description

(5-Bromo-6-chloropyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with bromine and chlorine atoms at the 5 and 6 positions, respectively, and a boronic acid group at the 3 position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-6-chloropyridin-3-yl)boronic acid typically involves the borylation of 5-bromo-6-chloropyridine. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with 5-bromo-6-chloropyridine in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is carried out under mild conditions, making it suitable for various functional groups.

Industrial Production Methods: Industrial production of this compound often employs similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Properties

Molecular Formula

C5H4BBrClNO2

Molecular Weight

236.26 g/mol

IUPAC Name

(5-bromo-6-chloropyridin-3-yl)boronic acid

InChI

InChI=1S/C5H4BBrClNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H

InChI Key

BBYOQUIWOVGLAC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)Cl)Br)(O)O

Origin of Product

United States

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